![molecular formula C14H18N2O2 B7466369 N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications in diseases such as Parkinson's, Alzheimer's, and multiple sclerosis.
Mécanisme D'action
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the central nervous system and peripheral tissues. Upon binding to these receptors, N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide activates various signaling pathways, including the cAMP/PKA and MAPK/ERK pathways, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase neuronal survival and promote neurite outgrowth in vitro. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide has also been shown to have vasodilatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide is its stability, which allows for easy storage and handling. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for neuroprotective therapies. However, one of the limitations of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide research. One potential direction is the development of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide analogs with improved stability and potency. Additionally, further studies are needed to elucidate the specific mechanisms underlying the neuroprotective and anti-inflammatory effects of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide in humans.
Méthodes De Synthèse
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The synthesis involves coupling of amino acids in a stepwise manner, with the final product being purified through high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects in multiple sclerosis and other autoimmune diseases.
Propriétés
IUPAC Name |
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)15-10-12-4-6-13(7-5-12)14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBUMNMADILTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

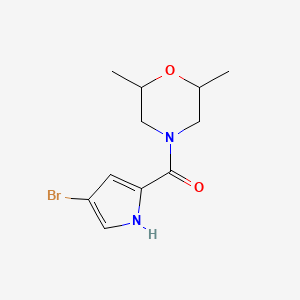
![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
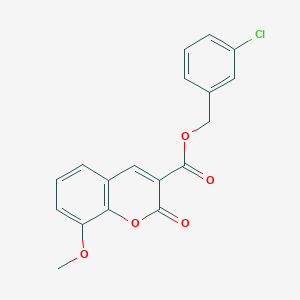
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)
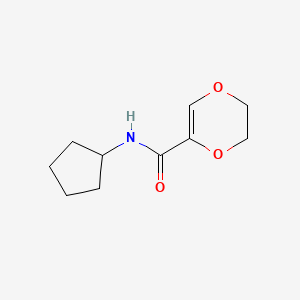
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

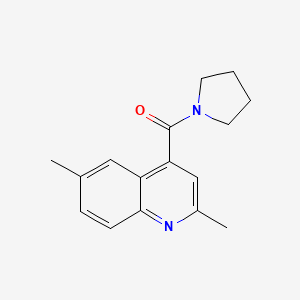
![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
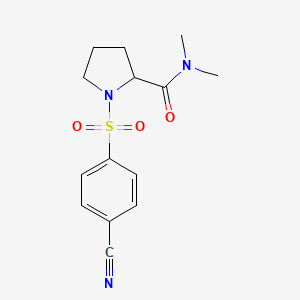


![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)